molecular formula C24H26N6O B2865770 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide CAS No. 1021094-60-9

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide

Cat. No.: B2865770
CAS No.: 1021094-60-9
M. Wt: 414.513
InChI Key: INZCTZPQHZPEBL-UHFFFAOYSA-N
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Description

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide (CAS 1021094-60-9) is a chemical compound with the molecular formula C24H26N6O and a molecular weight of 414.5 g/mol . This structured naphthamide derivative is built on a 1H-pyrazolo[3,4-d]pyrimidine scaffold, a core structure recognized in medicinal chemistry for its similarity to purine bases, which allows it to act as a competitive inhibitor of ATP-binding sites in kinase targets . The specific presence of the azepane ring and the naphthamide group in its structure is designed to interact with key hydrophobic regions in enzyme binding pockets, a common pharmacophoric feature for inhibitors targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) . Research into 1H-pyrazolo[3,4-d]pyrimidine derivatives has demonstrated their significant potential as EGFR inhibitors, showing promising in vitro anti-proliferative activity against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) . These compounds are investigated for their ability to induce apoptosis and arrest the cell cycle, making them valuable tools for oncological research and kinase profiling studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O/c31-24(20-10-9-18-7-3-4-8-19(18)15-20)25-11-14-30-23-21(16-28-30)22(26-17-27-23)29-12-5-1-2-6-13-29/h3-4,7-10,15-17H,1-2,5-6,11-14H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZCTZPQHZPEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Azepan ring : A seven-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
  • Pyrazolo[3,4-d]pyrimidine core : Known for its role in inhibiting various kinases.
  • Naphthamide moiety : Enhances lipophilicity and potential interactions with biological targets.

The molecular formula for this compound is C₁₈H₁₈N₄O, with a molecular weight of approximately 306.37 g/mol.

This compound primarily acts as an inhibitor of specific kinases involved in cellular signaling pathways. The following points summarize its mechanism:

  • Target Kinases : The compound has shown activity against Cyclin-Dependent Kinase 2 (CDK2) and Spleen Tyrosine Kinase (SYK), which are crucial in regulating the cell cycle and inflammatory responses, respectively.
  • Biochemical Pathways : By inhibiting these kinases, the compound modulates key signaling pathways that influence cell proliferation and survival. This can lead to potential therapeutic effects in cancer and autoimmune diseases .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity:

  • Antiproliferative Effects : In various cancer cell lines, the compound has been shown to inhibit cell proliferation effectively. For instance, studies indicate that it can induce apoptosis in cancer cells by disrupting the cell cycle at the G1/S transition phase due to CDK2 inhibition .
  • Anti-inflammatory Properties : The inhibition of SYK may confer anti-inflammatory effects, making it a candidate for treating diseases characterized by excessive inflammation .

Case Studies

Several case studies highlight the compound's potential applications:

  • Cancer Treatment : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor growth compared to control groups. The mechanism was attributed to its ability to induce apoptosis through kinase inhibition .
  • Neurodegenerative Diseases : Research suggests potential efficacy in models of neurodegeneration, where modulation of SYK activity may protect neuronal cells from apoptosis induced by pathological conditions associated with diseases like Alzheimer's.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:

  • Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics due to its lipophilic nature from the naphthamide component.
  • Metabolism : The compound is likely metabolized through hepatic pathways involving cytochrome P450 enzymes, although specific metabolic pathways require further elucidation.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
F0679-0009Pyrazolo[3,4-d]pyrimidine derivativeCDK2 inhibitor; anticancer
5-[2-(azepan-1-yl)-2-oxoethyl]-1H-pyrazolo[3,4-d]pyrimidinSimilar kinase inhibitionAntiproliferative effects
Pyrido[2,3-d]pyrimidinAntimicrobial propertiesDiverse biological activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The pyrazolo[3,4-d]pyrimidin core is conserved across analogs, but substituent diversity drives functional differences:

Compound Name Position 4 Substituent Position 1 Substituent Key Physicochemical Properties
Target Compound Azepan-1-yl Ethyl-linked 2-naphthamide High lipophilicity (naphthamide)
2-[4-(1-Azepanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-N-(2,4-difluorobenzyl)acetamide Azepan-1-yl Ethyl-linked 2,4-difluorobenzyl acetamide Enhanced metabolic stability (fluorine atoms)
Example 83 () Dimethylamino Chromenone-fluoroaryl ethyl High melting point (302–304°C)
Compound 2v () Benzo[d]oxazol-2-ylthio Ethyl-piperazine-pentanamide Water solubility (polar linker)

Key Observations :

  • Azepan vs. Smaller Amines: The seven-membered azepan ring in the target compound may confer conformational flexibility compared to six-membered piperazine (e.g., in ) or dimethylamino groups .
  • Naphthamide vs.
  • Thio vs. Oxygen Linkers : Thioether-containing analogs () exhibit distinct electronic properties and hydrogen-bonding capabilities compared to oxygen-based linkers .
Physicochemical and Spectral Data
  • Melting Points: The chromenone derivative () exhibits a high melting point (302–304°C), indicative of strong crystalline packing forces, whereas naphthamide analogs may display lower melting points due to bulkier substituents .
  • Spectroscopic Characterization : All compounds in were validated via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, confirming structural integrity .
Hypothetical Pharmacological Implications
  • Fluorine Substituents (): Improve metabolic stability and bioavailability via reduced cytochrome P450 metabolism .
  • Chromenone Moieties (): May confer anti-angiogenic or anti-inflammatory activity, as seen in flavone derivatives .
  • Piperazine Linkers (): Enhance solubility and enable targeting of G-protein-coupled receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.